![molecular formula C28H27FN2O4 B2434022 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 921062-33-1](/img/structure/B2434022.png)
7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
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Description
7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C28H27FN2O4 and its molecular weight is 474.532. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One study on compounds structurally related to 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one demonstrated significant antimicrobial properties. These compounds were synthesized and tested for in vitro antimicrobial activity, exhibiting notable antibacterial and antifungal effects. Further, molecular docking studies with proteins suggested a good correlation between the experimental inhibitory potency and the docking scores, indicating their potential as antimicrobial agents (Mandala et al., 2013).
Cancer Research
Another area of research involves the evaluation of similar compounds for their potential in cancer treatment. A study synthesized derivatives and tested them against human breast cancer cell lines, where some compounds showed better anti-proliferative activities than the standard drug curcumin. Molecular docking with the Bcl-2 protein demonstrated good binding affinity, suggesting these compounds might contribute to developing new cancer therapies (Parveen et al., 2017).
Neuroprotective and Anti-ischemic Activities
Research on cinnamide derivatives related to 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one has shown potential neuroprotective and anti-ischemic effects. Studies demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells, and in vivo experiments indicated a protective effect on cerebral infarction. These findings suggest the compound's potential in treating neurological conditions (Zhong et al., 2018).
Interaction with Biological Receptors
The interaction of similar compounds with biological receptors has been studied, particularly focusing on serotonin receptors. One study utilized a selective serotonin 1A molecular imaging probe in conjunction with positron emission tomography (PET) to quantify receptor densities in Alzheimer's disease patients, indicating the role of these receptors in neurological conditions and the potential therapeutic applications of related compounds (Kepe et al., 2006).
properties
IUPAC Name |
7-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c1-33-21-8-6-20(7-9-21)24-19-35-27-18-22(10-11-23(27)28(24)32)34-17-16-30-12-14-31(15-13-30)26-5-3-2-4-25(26)29/h2-11,18-19H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPJJYGIWULUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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